molecular formula C26H22O7 B3012968 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 618390-31-1

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B3012968
CAS No.: 618390-31-1
M. Wt: 446.455
InChI Key: FNTXYAPJQMVTOF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Complex Formation

  • Synthesis and Structure of Pyrazole Ligands and Complexes : The compound was involved in forming highly substituted pyrazoles, which were further used to create complexes with platinum(II) and palladium(II) metal ions. These complexes were analyzed using X-ray crystallography, IR, 1H NMR, FAB MS spectral analysis, elemental analysis, and Kurnakov tests, showcasing potential applications in coordination chemistry and material science (Budzisz, Małecka & Nawrot, 2004).

Antiviral and Antibacterial Properties

  • Potential Antiviral Agents : A study proposed a method for synthesizing analogs of this compound with significant antiviral properties against influenza A (H1N1) and Coxsackie B3 viruses. This points to potential applications in developing antiviral medications (Shcherbakov et al., 2020).
  • Antibacterial Effects : Research focused on synthesizing derivatives of 4-hydroxy-chromen-2-one and studying their antibacterial activity. These compounds demonstrated high levels of bacteriostatic and bactericidal activity, indicating potential uses in antibiotic development (Behrami & Dobroshi, 2019).

Catalytic and Reaction Studies

  • Organic Synthesis and Catalysis : Studies on the compound's reactions with amines revealed novel classes of cyclic phosphonic analogues of chromone. This research is significant for organic synthesis and catalysis, exploring new pathways and reactions (Elż & Slawomir, 1999).

Anti-Cancer Properties

  • Cytotoxic Flavonol Glycosides : A study isolating new compounds from Triplaris cumingiana included derivatives of this chemical. These compounds were tested for cytotoxic activities against various human cancer cell lines, indicating their potential in cancer research (Hussein et al., 2005).

Eco-Friendly Synthesis

  • Green Chemistry Applications : Research on eco-friendly synthesis methods for creating derivatives of this compound using grinding techniques highlights its relevance in sustainable chemistry. The synthesized compounds were evaluated for anticancer activity, emphasizing its role in green and efficient organic chemical methodologies (Abdel-Aziem et al., 2020).

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-15-24(16-5-8-18(29-2)9-6-16)25(27)20-11-10-19(14-22(20)32-15)33-26(28)17-7-12-21(30-3)23(13-17)31-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTXYAPJQMVTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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